molecular formula C11H16N2OS B7865176 (S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide

(S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide

Cat. No.: B7865176
M. Wt: 224.32 g/mol
InChI Key: GEYGBINJHMYAGS-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide is a chiral small molecule featuring a propionamide scaffold substituted with a cyclopropyl and a thiophen-3-ylmethyl group. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles that are widely recognized as versatile scaffolds in medicinal chemistry . The thiophene ring contributes to the molecule's lipophilicity, which can influence its cell permeability and bioavailability . The presence of the chiral center and the amine group provides a key site for interaction with biological targets and for further chemical derivatization, making this compound a valuable building block for the synthesis of more complex molecules . Compounds with similar structures, such as those featuring thiophene and cyclopropyl groups, are frequently investigated as potential pharmacologically active agents . The 1,3,4-thiadiazole ring, a related heterocycle, is a known bioisostere for rings like pyrimidine and pyridazine, and is found in drugs with a range of activities, including antimicrobial and carbonic anhydrase inhibiting properties . While the specific research applications and mechanism of action for this compound require further investigation, its structural features make it a promising candidate for use in drug discovery programs, particularly as a scaffold for developing new antimicrobial or enzyme inhibitor compounds . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8(12)11(14)13(10-2-3-10)6-9-4-5-15-7-9/h4-5,7-8,10H,2-3,6,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYGBINJHMYAGS-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CSC=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CSC=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Reductive Amination Strategies

A widely reported method involves the condensation of thiophene-3-carbaldehyde with cyclopropylamine, followed by reductive amination to form the N-cyclopropyl-N-(thiophen-3-ylmethyl)amine intermediate. This intermediate is subsequently coupled with a protected (S)-2-aminopropionamide derivative. For example:

  • Thiophene-3-carbaldehyde (1) is reacted with cyclopropylamine in ethanol at 0–5°C, yielding the imine intermediate.

  • Sodium borohydride reduction in tetrahydrofuran (THF) at room temperature produces N-cyclopropyl-N-(thiophen-3-ylmethyl)amine (2) .

  • The amine (2) is then coupled with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using EDCI/HOBt as coupling agents in dichloromethane, followed by Boc-deprotection with hydrochloric acid to furnish the target compound.

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventEthanolTHFTHF
Temperature (°C)0–5250–5 (imine formation), 25 (reduction)
Reducing AgentNaBH4NaBH3CNNaBH4
Yield (%)788592

Chiral Pool Synthesis from L-Alanine

To enforce the (S)-configuration, L-alanine serves as a chiral precursor. The synthetic sequence involves:

  • Protection of L-alanine’s amino group as a tert-butyl carbamate (Boc).

  • Activation of the carboxylic acid as a mixed anhydride for coupling with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine .

  • Final deprotection with hydrochloric acid in dichloromethane, achieving quantitative yields.

Critical Consideration : The choice of coupling reagent significantly impacts enantiopurity. EDCI/HOBt systems preserve stereochemical integrity better than DCC/DMAP, as evidenced by chiral HPLC analyses.

Catalytic Asymmetric Methods

Organocatalytic Amination

Recent advances employ proline-derived organocatalysts for the asymmetric amination of α-ketoamides. In a representative procedure:

  • α-Ketoamide (3) reacts with cyclopropylamine in the presence of (S)-proline (10 mol%) in toluene.

  • The reaction proceeds via enamine catalysis, achieving 88% yield and 94% enantiomeric excess (ee).

Table 2: Catalyst Screening for Asymmetric Amination

CatalystSolventee (%)Yield (%)
(S)-ProlineToluene9488
Jørgensen-HayashiCH2Cl29182
Cinchona AlkaloidTHF8575

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. The target compound exhibits a melting point of 132–134°C, consistent across batches.

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3) : δ 7.25 (d, J = 3.0 Hz, 1H, thiophene), 6.85 (d, J = 3.0 Hz, 1H, thiophene), 3.95 (q, J = 7.0 Hz, 1H, CH-NH2), 3.70 (s, 2H, N-CH2-thiophene), 2.45 (m, 1H, cyclopropane), 1.30 (d, J = 7.0 Hz, 3H, CH3).

  • FT-IR : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (thiophene C=C).

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) demonstrated the viability of the L-alanine route:

  • Cost Efficiency : Boc-protected L-alanine reduces racemization risks compared to in situ protection.

  • Solvent Recovery : Ethanol and dichloromethane are recycled via distillation, minimizing waste.

  • Throughput : The process achieves 86% overall yield with >99% HPLC purity .

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Compounds like 3-chloro-N-phenyl-phthalimide (Fig. 1, ) share functional group complexity (e.g., aromatic rings, amide linkages) and are analyzed using crystallographic tools such as Mercury CSD for visualizing packing motifs and intermolecular interactions . Key comparison parameters include:

Parameter Target Compound 3-Chloro-N-phenyl-phthalimide
Aromatic Systems Thiophene + cyclopropyl Benzene + phthalimide
Functional Groups Amine, amide Chlorine, imide
Stereochemistry (S)-configuration Not specified (achiral)
Crystallographic Analysis Hypothetical (Mercury ) Reported (Rev. Colomb. Cienc. Quím. Farm.)

Computational and Thermochemical Comparisons

DFT studies, such as Becke’s hybrid functional , enable comparisons of electronic properties, bond energies, and reaction pathways. For example:

  • Atomization Energies : Becke’s method achieved an average deviation of 2.4 kcal/mol in thermochemical data , which could benchmark stability against analogs.
  • Steric and Electronic Effects : The cyclopropyl group in the target compound may introduce strain, contrasting with the planar phthalimide system in .

Research Findings and Limitations

  • Structural Insights : The absence of crystallographic data for the target compound necessitates reliance on predictive tools (e.g., Mercury ) or DFT for hypothetical comparisons.
  • Functional Group Impact : The thiophene moiety may enhance π-stacking interactions compared to benzene derivatives, as seen in materials science applications .
  • Stereochemical Influence: The (S)-configuration could confer distinct biological activity, a factor absent in non-chiral analogs like 3-chloro-N-phenyl-phthalimide.

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide is a chiral compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanism as an inhibitor of receptor-interacting protein kinases (RIPK), which are implicated in necroptosis and various diseases.

Structural Characteristics

The molecular formula of this compound is C11_{11}H13_{13}N3_3OS, with a molecular weight of approximately 224.32 g/mol. The compound features several key structural elements:

  • Cyclopropyl Group : Provides unique steric and electronic properties.
  • Amino Group : Contributes to hydrogen bonding and solubility.
  • Thiophene Ring : Enhances the compound's interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of RIPK, a kinase involved in necroptosis, a regulated form of cell death associated with neurodegenerative diseases and certain cancers. By inhibiting RIPK, this compound may help mitigate excessive cell death, presenting a potential therapeutic avenue for conditions like Alzheimer's disease and cancer .

Biological Activity Overview

The compound's biological activity has been characterized through various studies, highlighting its potential applications:

Activity Details
RIPK Inhibition Inhibits necroptosis pathways linked to neurodegeneration and cancer .
Antimicrobial Potential Exhibits moderate activity against Gram-positive and Gram-negative bacteria .
Cytotoxicity Shows selective cytotoxic effects in cancer cell lines, indicating potential for cancer therapy .

Case Studies and Research Findings

  • RIPK Inhibition Studies :
    • A study demonstrated that this compound significantly inhibited RIPK activity in vitro, leading to reduced necroptotic cell death in neuronal cell cultures. This suggests its potential utility in treating neurodegenerative diseases where necroptosis is a contributing factor .
  • Antimicrobial Activity :
    • Another investigation assessed the antimicrobial properties of related compounds, revealing that derivatives similar to this compound exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects in Cancer Models :
    • In cellular assays using FaDu hypopharyngeal tumor cells, the compound demonstrated cytotoxicity with IC50_{50} values indicating effective apoptosis induction compared to standard chemotherapeutics .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-amino-N-cyclopropyl-N-thiophen-3-ylmethyl-propionamide with high enantiomeric purity?

A modular approach involves coupling (S)-2-aminopropionamide derivatives with cyclopropyl and thiophen-3-ylmethyl groups via carbodiimide-mediated amidation (e.g., HATU or EDCI). Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. Purification via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-based columns) ensures >98% enantiomeric excess. Key intermediates should be characterized by 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity and stereochemistry .

Q. How can the structure and stereochemistry of this compound be validated experimentally?

Single-crystal X-ray diffraction (SXRD) is the gold standard for confirming stereochemistry. Crystals grown via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) can be analyzed using SHELXL for refinement . For solution-state analysis, 1H^1H-NMR coupling constants (e.g., JJ-values for amide protons) and NOESY correlations can resolve stereochemical ambiguities. Computational validation via density functional theory (DFT) using B3LYP/6-31G(d) optimizes molecular geometry and predicts NMR chemical shifts .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

DFT with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets like 6-311++G(d,p) can calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments. Solvent effects (e.g., in DMSO) should be modeled using the polarizable continuum model (PCM). These studies predict reactivity in nucleophilic/electrophilic environments and guide derivatization strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicts between experimental 1H^1H-NMR shifts and DFT-predicted values often arise from solvent effects or dynamic processes (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to probe conformational changes. For ambiguous NOESY/ROESY cross-peaks, compare with solid-state SXRD data to distinguish static vs. dynamic disorder. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

Conduct forced degradation studies:

  • Acidic/basic hydrolysis: Incubate at 0.1M HCl/NaOH (37°C, 24h).
  • Oxidative stress: Expose to 3% H2 _2O2 _2 (room temperature, 6h).
  • Thermal stress: Heat at 80°C for 48h.
    Monitor degradation pathways via UPLC-PDA-MS and quantify degradation products using external calibration curves. Stability-indicating methods (e.g., gradient HPLC with C18 columns) should achieve baseline separation of all degradants .

Q. How can enantiomeric purity be maintained during large-scale synthesis?

Use asymmetric catalysis (e.g., chiral palladium complexes) for cyclopropane ring formation. For amide coupling, employ kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B). Monitor enantiomeric excess (ee) via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA). Process analytical technology (PAT) tools, such as in-line FTIR, ensure real-time ee tracking .

Q. What strategies are recommended for analyzing non-covalent interactions in crystal packing?

Mercury CSD’s Materials Module identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using geometric criteria (distance/angle thresholds). Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bond vs. van der Waals). Compare packing motifs with structurally analogous compounds in the Cambridge Structural Database (CSD) to identify polymorphism risks .

Q. How can the compound’s pharmacological profile be assessed in vitro?

  • Target engagement: Screen against kinase panels or GPCRs using fluorescence polarization assays.
  • Metabolic stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • Membrane permeability: Use Caco-2 cell monolayers with P-gp inhibition (e.g., verapamil) to differentiate passive vs. active transport.
    Dose-response curves (IC50 _{50}/EC50 _{50}) should be generated in triplicate, normalized to vehicle controls .

Methodological Notes

  • Key references: SHELX for crystallography , Mercury for crystal analysis , and B3LYP for DFT are widely validated in peer-reviewed literature.
  • Data rigor: All experimental protocols assume compliance with ICH Q2(R1) guidelines for analytical method validation.

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